(R)-1-(3-Chlorophenyl)but-3-en-1-amine
Description
(R)-1-(3-Chlorophenyl)but-3-en-1-amine is a chiral amine featuring a 3-chlorophenyl group attached to a butenylamine backbone. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of approximately 181.66 g/mol. The compound’s stereochemistry at the chiral center (R-configuration) and the presence of a conjugated double bond in the butenyl chain influence its reactivity, biological activity, and synthetic utility.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m1/s1 |
InChI Key |
BNOZYJCSAYGWOT-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and allylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chlorobenzaldehyde and allylamine under acidic or basic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Chlorophenyl)but-3-en-1-amine may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chlorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines (NH₃), thiols (R-SH).
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (R)-1-(3-Chlorophenyl)but-3-en-1-amine serves as a building block for more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Leading to imines or nitriles.
- Reduction : Producing saturated amines.
- Nucleophilic Substitution : Modifying the chlorophenyl group.
Biology
The compound is under investigation for its biological activity, particularly its interactions with enzymes and receptors. Studies suggest that it may exhibit:
- Potential Therapeutic Properties : As a precursor for pharmaceutical compounds, it could play a role in developing new medications.
- Biological Activity : Research is ongoing to explore its effects on specific biological pathways and its efficacy as a drug candidate .
Medicine
In medicinal chemistry, (R)-1-(3-Chlorophenyl)but-3-en-1-amine is being evaluated for:
- Anticancer Activity : It has been linked to the inhibition of tumor growth in various cancer models, particularly those involving CDC42 GTPases which are critical for tumor progression .
- Pharmacological Studies : The compound's ability to modulate biological pathways makes it a candidate for further drug development .
Case Study 1: Antitumor Activity
In a study exploring the effects of (R)-1-(3-Chlorophenyl)but-3-en-1-amine on cancer cell lines, researchers found that the compound inhibited proliferation in BRAF mutant melanoma models. The mechanism involved blocking CDC42 GTPase interactions, which are crucial for tumor growth and angiogenesis. The compound demonstrated significant potency at low concentrations, indicating its potential as a therapeutic agent .
Case Study 2: Synthesis of Drug-like Compounds
A recent investigation utilized (R)-1-(3-Chlorophenyl)but-3-en-1-amine in transaminase-mediated reactions to synthesize novel drug-like compounds with high enantiomeric purity. The results showed excellent conversion rates and enantiomeric excesses exceeding 99%, highlighting its utility in creating pharmaceuticals with specific stereochemistry .
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
(R)-1-(3-Bromophenyl)but-3-en-1-amine
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 226.11 g/mol
- Key Differences: Replacing chlorine with bromine increases molecular weight by ~44.45 g/mol. This analog is synthesized via similar routes, often involving Heck coupling or nucleophilic substitution .
Chain-Length Variants
(R)-1-(3-Chlorophenyl)ethylamine
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.63 g/mol
- Key Differences : The shorter ethylamine chain lacks the conjugated double bond, reducing conformational flexibility. This simplification may limit applications in catalysis or as a building block for extended π-systems. However, the smaller size could improve bioavailability in drug design .
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅Cl₂N
- Molecular Weight : 220.14 g/mol (free base)
- The hydrochloride salt form enhances stability and solubility for industrial handling .
Functional Group Modifications
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine
- Molecular Formula : C₁₁H₁₆N₂
- Key Differences: The addition of a methyl group to the amine and an aromatic amino group alters electronic properties. The free amine on the phenyl ring enables further functionalization (e.g., acylation), making this compound a versatile intermediate in medicinal chemistry .
Key Research Findings
Synthetic Flexibility : The chloro and bromo analogs are synthesized via Heck coupling or nucleophilic substitution, but the bromo derivative’s heavier halogen may require adjusted reaction conditions (e.g., longer reaction times) .
Steric and Electronic Effects : Methyl substituents (e.g., in (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine) introduce steric hindrance, which can impede undesired side reactions in multi-step syntheses .
Chirality Impact : The (R)-configuration in these compounds is critical for asymmetric catalysis or enantioselective interactions in drug-receptor binding, though specific data are pending further studies .
Biological Activity
(R)-1-(3-Chlorophenyl)but-3-en-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- Functional Groups : Contains a chlorophenyl group and a butenylamine chain, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of (R)-1-(3-Chlorophenyl)but-3-en-1-amine is primarily attributed to its ability to interact with various receptors and enzymes. The amine group can form hydrogen bonds with biological molecules, while the chlorophenyl group enhances its lipophilicity, facilitating membrane permeability and interaction with target proteins.
Key Mechanisms:
- Neurotransmitter Modulation : Similar compounds have been noted for their ability to modulate neurotransmitter systems, acting as inhibitors or agonists at specific receptors involved in neurological functions.
- Receptor Interaction : The compound may interact with dopamine receptors, particularly D3R, which is significant in the context of neurological disorders .
Biological Activity
Research indicates that (R)-1-(3-Chlorophenyl)but-3-en-1-amine exhibits several biological activities:
Antimicrobial Activity
Studies have suggested that compounds with similar structures possess antimicrobial properties. For instance, derivatives have shown moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae .
Antichlamydial Activity
Recent investigations into related compounds revealed antichlamydial activity, indicating potential applications in treating infections caused by Chlamydia species .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of structurally similar compounds against various cancer cell lines. Although specific data on (R)-1-(3-Chlorophenyl)but-3-en-1-amine is limited, related compounds have demonstrated cytotoxicity against breast, colon, and lung cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis highlights how modifications to the compound's structure can influence its biological activity:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (S)-1-(2-Chlorophenyl)but-3-en-1-amine | Enantiomer | Different stereochemistry |
| 1-(2-Chlorophenyl)butane-1-amine | Saturated analog | Lacks double bond |
| 4-Chloroaniline | Amino derivative | No double bond; simpler structure |
The presence of electron-withdrawing groups like chlorine enhances the biological activity by improving receptor binding affinity and selectivity .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Dopaminergic Activity : A study focused on optimizing compounds for high affinity towards D3R while minimizing interactions with D2R, demonstrating the importance of structural modifications in enhancing receptor selectivity .
- Antimicrobial Testing : Research on related compounds indicated that specific substitutions could lead to significant improvements in antibacterial efficacy against Chlamydia, suggesting a promising pathway for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1-(3-Chlorophenyl)but-3-en-1-amine, and how can intermediates be stabilized?
- Methodology :
- Asymmetric synthesis via dynamic kinetic resolution is a key approach. For example, a related compound, (R)-1-(4-Methoxyphenyl)but-3-en-1-amine, was synthesized using a rhodium-catalyzed enantioselective method, achieving 92% enantiomeric excess (ee) via HPLC analysis .
- Stabilize reactive intermediates (e.g., enamines) by using borane complexes or low-temperature conditions to suppress side reactions like polymerization .
Q. How can spectroscopic techniques (NMR, UV) confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Look for characteristic signals, such as the vinyl proton doublet (δ 5.14–5.08 ppm) and the chiral center proton (δ 3.95 ppm) in CDCl3 . The 3-chlorophenyl group shows aromatic splitting patterns (e.g., δ 7.26 ppm for para-substituted analogs) .
- UV Spectroscopy : Monitor conjugation between the amine and chlorophenyl groups; λmax typically ranges 250–280 nm depending on solvent polarity .
Q. What safety protocols are critical when handling (R)-1-(3-Chlorophenyl)but-3-en-1-amine in the lab?
- Methodology :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure proper ventilation due to potential amine volatility .
- Store under inert gas (N2/Ar) to prevent oxidation, and avoid exposure to moisture to reduce hydrolysis risks .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified for this chiral amine, and what factors influence reproducibility?
- Methodology :
- HPLC with Chiral Columns : Use a CHIRALCEL OD-H column with hexanes:i-PrOH:Et2NH (900:100:1) at 0.5 mL/min. Retention times (tR) differ for enantiomers (e.g., 13.1 min vs. 16.8 min for a related compound) .
- Reproducibility Factors : Optimize catalyst loading (e.g., 2–5 mol% Rh), reaction temperature (0–25°C), and solvent purity to minimize racemization .
Q. How do hydrogen-bonding patterns in crystals affect the physicochemical properties of this compound?
- Methodology :
- Graph Set Analysis : Use SHELXL for crystallographic refinement to identify motifs like R2²(8) (dimer-forming) or C(4) (chain-forming) interactions .
- Impact on Solubility : Strong N–H···Cl hydrogen bonds reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Methodology :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For example, a discrepancy in dihedral angles may indicate dynamic behavior in solution (e.g., rotameric equilibria) .
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to model preferred conformers and validate against experimental data .
Q. What strategies are effective for assessing toxicity and environmental impact when data are limited?
- Methodology :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 3-chlorophenanthrene derivatives) to predict bioaccumulation or ecotoxicity .
- In Silico Tools : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity based on logP and molecular weight .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
